molecular formula C12H17IN2 B14329912 5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide CAS No. 108996-77-6

5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

Cat. No.: B14329912
CAS No.: 108996-77-6
M. Wt: 316.18 g/mol
InChI Key: DMTJBCQMMZCCSG-UHFFFAOYSA-M
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Description

5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is a chemical compound with the molecular formula C12H16IN2 It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide typically involves the reaction of 1,2,3,3-tetramethyl-3H-indolium iodide with an amine source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include iodine and various amine compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the indole ring .

Scientific Research Applications

5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in the study of biological processes and as a fluorescent marker in imaging techniques.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
  • Indole-3-acetic acid
  • Indole-3-butyric acid
  • Propidium iodide

Uniqueness

5-Amino-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other indole derivatives, making it valuable for specific applications in research and industry .

Properties

CAS No.

108996-77-6

Molecular Formula

C12H17IN2

Molecular Weight

316.18 g/mol

IUPAC Name

1,2,3,3-tetramethylindol-1-ium-5-amine;iodide

InChI

InChI=1S/C12H17N2.HI/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4;/h5-7H,13H2,1-4H3;1H/q+1;/p-1

InChI Key

DMTJBCQMMZCCSG-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)N)C.[I-]

Origin of Product

United States

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